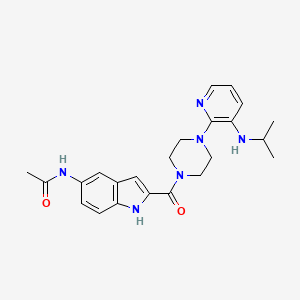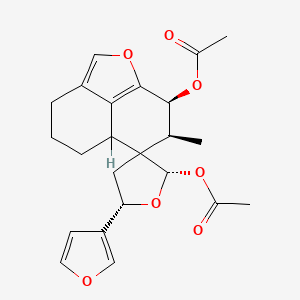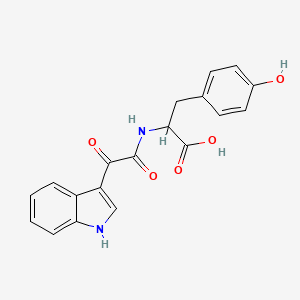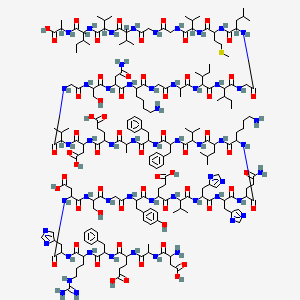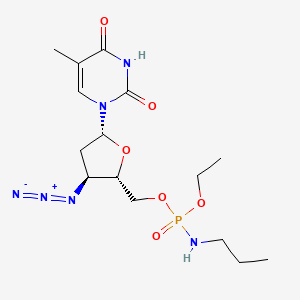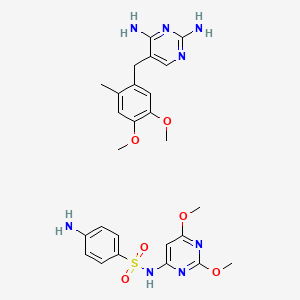
Rofenaid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rofenaid is a veterinary compound primarily used as an antibacterial and anticoccidial agent. It is a combination of sulfadimethoxine and ormetoprim, which are incorporated into feed to prevent and control bacterial infections and coccidiosis in poultry such as chickens, turkeys, ducks, and chukar partridges .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rofenaid is prepared by combining sulfadimethoxine and ormetoprim in specific proportions. Sulfadimethoxine is synthesized through the sulfonation of 2,4-dimethoxyaniline followed by condensation with 4-aminobenzenesulfonamide. Ormetoprim is synthesized by reacting 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine with formaldehyde and formic acid .
Industrial Production Methods
In industrial settings, this compound is produced by mixing sulfadimethoxine and ormetoprim in a carrier suitable for incorporation into feed. The mixture is then packaged in multiwall paper bags with a protective barrier ply to ensure stability and prevent contamination .
Análisis De Reacciones Químicas
Types of Reactions
Rofenaid undergoes various chemical reactions, including:
Oxidation: Sulfadimethoxine can be oxidized to form sulfone derivatives.
Reduction: Ormetoprim can undergo reduction to form dihydro derivatives.
Substitution: Both sulfadimethoxine and ormetoprim can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used.
Major Products Formed
Oxidation: Sulfone derivatives of sulfadimethoxine.
Reduction: Dihydro derivatives of ormetoprim.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Rofenaid has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactions of sulfonamides and pyrimidines.
Biology: Investigated for its effects on bacterial growth and coccidiosis in poultry.
Medicine: Studied for its potential use in treating bacterial infections in animals.
Industry: Used in the production of medicated feeds for poultry to prevent and control infections .
Mecanismo De Acción
Rofenaid exerts its effects through the combined action of sulfadimethoxine and ormetoprim. Sulfadimethoxine inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid, while ormetoprim inhibits dihydrofolate reductase, preventing the conversion of dihydrofolic acid to tetrahydrofolic acid. This dual inhibition disrupts the synthesis of nucleic acids and proteins, leading to the death of bacterial cells and the prevention of coccidiosis .
Comparación Con Compuestos Similares
Rofenaid is unique due to its combination of sulfadimethoxine and ormetoprim, which provides enhanced broad-spectrum antibacterial activity compared to sulfonamides alone. Similar compounds include:
Sulfamerazine: Another sulfonamide used to treat bacterial infections.
Sulfaquinoxaline: Used to treat coccidiosis in poultry.
Oxytetracycline: A broad-spectrum antibiotic used in veterinary medicine
This compound stands out due to its dual-action mechanism and effectiveness in preventing both bacterial infections and coccidiosis in poultry .
Propiedades
Número CAS |
8076-37-7 |
|---|---|
Fórmula molecular |
C26H32N8O6S |
Peso molecular |
584.6 g/mol |
Nombre IUPAC |
4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide;5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O2.C12H14N4O4S/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15;1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18);3-7H,13H2,1-2H3,(H,14,15,16) |
Clave InChI |
ADIRUHPHKMZNAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC.COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


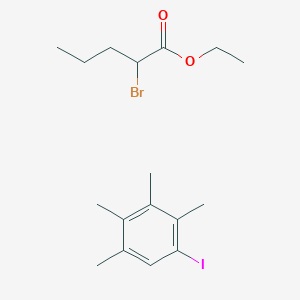

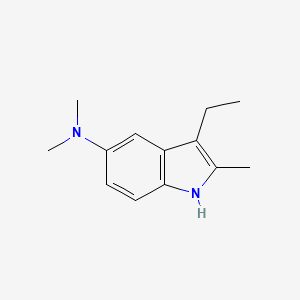

![4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12812319.png)


![n-Tert-butyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12812334.png)
![3-Chloro-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12812341.png)
